molecular formula C13H12O3 B184772 4-Hydroxy-2-methyl-1-naphthyl acetate CAS No. 2211-27-0

4-Hydroxy-2-methyl-1-naphthyl acetate

Cat. No. B184772
CAS RN: 2211-27-0
M. Wt: 216.23 g/mol
InChI Key: JPUZRBGFEWQQEW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-1-naphthyl acetate is a chemical compound with the molecular formula C13H12O3 . It is also known as acetic acid (4-hydroxy-2-methyl-1-naphthyl) ester .


Synthesis Analysis

The synthesis of 4-Hydroxy-2-methyl-1-naphthyl acetate can be achieved through various methods. One such method involves the esterification of 1-hydroxy-2-naphthoic acid .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methyl-1-naphthyl acetate consists of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 216.233 Da and the monoisotopic mass is 216.078644 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2-methyl-1-naphthyl acetate include a density of 1.2±0.1 g/cm3, boiling point of 385.8±30.0 °C at 760 mmHg, and a flash point of 168.4±17.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Metabolic Studies and Synthesis :

    • 4-Hydroxy-1-naphthyl acetic acid, a related compound, has been synthesized and compared with metabolic products isolated from wheat coleoptils, suggesting its potential role in plant metabolism (Legler, Klämbt, & Garel, 1965).
  • Catalysis and Reaction Mechanisms :

    • The Fries rearrangement of 1-naphthyl acetate, a similar compound, has been studied, revealing insights into reaction mechanisms relevant to 4-Hydroxy-2-methyl-1-naphthyl acetate (Cullinane & Bailey-Wood, 1959).
    • Rhodium(II) acetate-catalyzed reactions involving naphthyl acetates have been explored, providing a basis for understanding similar reactions with 4-Hydroxy-2-methyl-1-naphthyl acetate (Taylor & Davies, 1983).
  • Synthesis of Aromatic Compounds :

    • The synthesis of various aromatic compounds, including those involving naphthyl acetates, has been explored, suggesting potential synthetic applications for 4-Hydroxy-2-methyl-1-naphthyl acetate (Cotterill, Iqbal, & Livingstone, 1998).
  • Biological Evaluations :

    • Research has been conducted on the synthesis and biological evaluation of naphthylmethyl-1, 3, 4-oxadiazoles, which may inform potential biological or medicinal applications of 4-Hydroxy-2-methyl-1-naphthyl acetate (Soumya & Rajitha, 2015).
  • Enzyme-linked Assays :

    • Development of enzyme-linked immunosorbent assays involving naphthol compounds provides a basis for potential analytical applications of 4-Hydroxy-2-methyl-1-naphthyl acetate (Krämer, Marco, & Hammock, 1994).

properties

IUPAC Name

(4-hydroxy-2-methylnaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)16-9(2)14/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUZRBGFEWQQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310379
Record name 4-Hydroxy-2-methyl-1-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methyl-1-naphthyl acetate

CAS RN

2211-27-0
Record name 2211-27-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2-methyl-1-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(acetyloxy)-2-methyl-1-naphthyl acetate (25 g, 96.8 mmol) in methanol (300 mL) was added potassium carbonate (58.1 g, 420 mmol), and the mixture was stirred under argon atmosphere at room temperature for 15 minutes. Water was poured into the mixture, which was neutralized with hydrochloric acid and then extracted with ethyl acetate. The extract was washed with a saturated brine and dried over sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 21 g (yield: quantitative) of the title compound. Oily matter.
Quantity
25 g
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reactant
Reaction Step One
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58.1 g
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reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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